5-Amino-6-chloropyridine-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of 5-Amino-6-chloropyridine-2-carboxylic acid is 172.57 . The InChI Code for this compound is 1S/C6H5ClN2O2/c7-5-3 (8)1-2-4 (9-5)6 (10)11/h1-2H,8H2, (H,10,11) and the InChI key is RKEZFQHVYFATDB-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Amino-2-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid. It undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .Physical And Chemical Properties Analysis
5-Amino-6-chloropyridine-2-carboxylic acid is a powder . It has been studied for its interactions in crystalline structures. For example, it has been found to interact with fumaric acid molecules through hydrogen bonds, forming two-dimensional networks in crystals.Scientific Research Applications
Hydrogen Bond Interactions and Crystal Structure
5-Amino-6-chloropyridine-2-carboxylic acid has been studied for its interactions in crystalline structures. For example, it has been found to interact with fumaric acid molecules through hydrogen bonds, forming two-dimensional networks in crystals. This property is significant for understanding molecular interactions and crystal engineering (Hemamalini & Fun, 2010). Additionally, its interactions with benzoic acid through hydrogen bonds have been observed, contributing to the understanding of molecular assembly in solid forms (Hemamalini & Fun, 2010).
Synthesis and Electrocatalytic Applications
5-Amino-6-chloropyridine-2-carboxylic acid plays a role in the synthesis of other compounds. It has been used in the electroorganic synthesis of 6-aminonicotinic acid, demonstrating its utility in chemical synthesis and potential applications in electrochemistry (Raju, Mohan, & Reddy, 2003).
Antimicrobial Activity
This compound is involved in the synthesis of new pyridine derivatives, which have been investigated for their antimicrobial activity. Such research is crucial for developing new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).
Vibrational Analysis and Chemical Properties
The vibrational properties of pyridine, which is a precursor to compounds like 5-Amino-6-chloropyridine-2-carboxylic acid, have been studied using techniques like FTIR and Raman spectroscopy. This research aids in understanding the fundamental chemical properties and potential applications in pharmaceuticals (Periathai & Rajagopal, 2014).
Co-crystallization and Ionic Complexes
Studies have also explored the co-crystallization of pyridine derivatives with various acids, yielding new complex solid forms. This research is significant for the design of novel materials and understanding ionic complexes in crystal engineering (Montis & Hursthouse, 2012).
Electrosynthesis under Mild Conditions
The feasibility of electrosynthesis of compounds like 6-aminonicotinic acid from derivatives of 5-Amino-6-chloropyridine-2-carboxylic acid has been explored, highlighting its potential in green chemistry and sustainable chemical processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
properties
IUPAC Name |
5-amino-6-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEZFQHVYFATDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-chloropyridine-2-carboxylic acid | |
CAS RN |
1256819-07-4 | |
Record name | 5-amino-6-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.